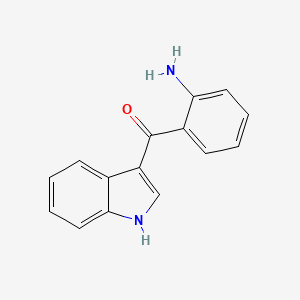
(2-Aminophenyl)(1H-indol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminophenyl)(1H-indol-3-yl)methanone is a compound that features both an indole and an aminophenyl group. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the aminophenyl group further enhances its potential for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(1H-indol-3-yl)methanone typically involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane . This reaction yields N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide, which can be further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminophenyl)(1H-indol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(2-Aminophenyl)(1H-indol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Aminophenyl)(1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The aminophenyl group can further enhance these interactions, leading to a range of biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: Another indole derivative with different substituents.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: A precursor in the synthesis of (2-Aminophenyl)(1H-indol-3-yl)methanone.
Uniqueness
This compound is unique due to the combination of the indole and aminophenyl groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
821767-64-0 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
(2-aminophenyl)-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C15H12N2O/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H,16H2 |
Clave InChI |
FRVAYVZECDSHQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
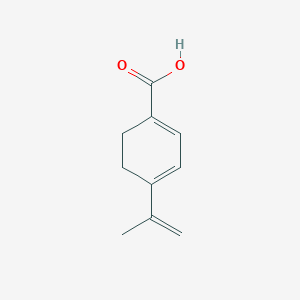
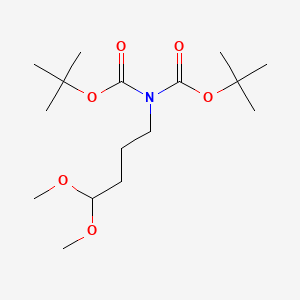
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)
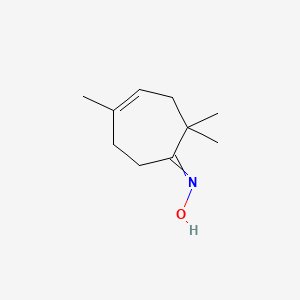
![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
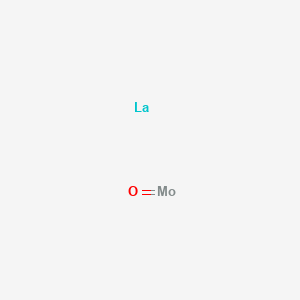
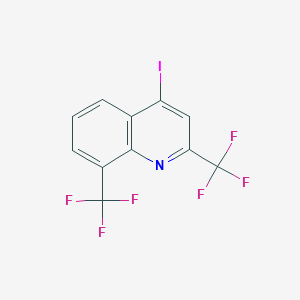
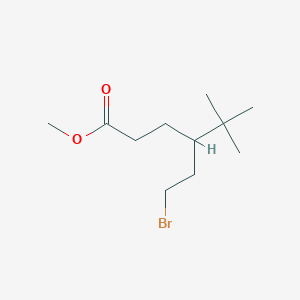
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
